Cas no 2680722-69-2 (3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid)

3-Acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a benzoic acid derivative featuring an acetamido substituent at the 3-position and a 4-methylpyrazole moiety at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for drug discovery, particularly in the development of kinase inhibitors or anti-inflammatory agents. The presence of both hydrogen bond donor and acceptor groups enhances its binding affinity to biological targets, while the methylpyrazole group may contribute to improved metabolic stability. Its well-defined structure allows for precise modifications, making it a versatile intermediate in synthetic organic chemistry.
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid structure
2680722-69-2 structure
Product Name:3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
CAS No:2680722-69-2
MF:C13H13N3O3
MW:259.260622739792
CID:5648107
PubChem ID:165915793
Update Time:2025-06-09

3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2680722-69-2
    • 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
    • EN300-28280580
    • Inchi: 1S/C13H13N3O3/c1-8-6-14-16(7-8)12-4-3-10(13(18)19)5-11(12)15-9(2)17/h3-7H,1-2H3,(H,15,17)(H,18,19)
    • InChI Key: IAIPMQGVXRPESP-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=C(C=1)NC(C)=O)N1C=C(C)C=N1)=O

Computed Properties

  • Exact Mass: 259.09569129g/mol
  • Monoisotopic Mass: 259.09569129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 84.2Ų

3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28280580-1g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2
1g
$1086.0 2023-09-09
Enamine
EN300-28280580-5g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2
5g
$3147.0 2023-09-09
Enamine
EN300-28280580-10g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2
10g
$4667.0 2023-09-09
Enamine
EN300-28280580-0.05g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-28280580-0.1g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-28280580-0.25g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-28280580-0.5g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-28280580-1.0g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-28280580-2.5g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-28280580-5.0g
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
2680722-69-2 95.0%
5.0g
$3147.0 2025-03-19

Additional information on 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Exploring the Potential of 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid (CAS No. 2680722-69-2) in Modern Research

In the rapidly evolving field of pharmaceutical and chemical research, 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid (CAS No. 2680722-69-2) has emerged as a compound of significant interest. This benzoic acid derivative, characterized by its unique pyrazole and acetamido functional groups, offers a versatile scaffold for drug discovery and material science applications. Researchers are increasingly focusing on its potential as a building block for small molecule inhibitors, bioconjugation, and targeted drug delivery systems.

The structural features of 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid make it particularly valuable in medicinal chemistry. The presence of the 4-methyl-1H-pyrazol-1-yl moiety enhances its binding affinity to various biological targets, while the carboxylic acid group allows for further derivatization. Recent studies highlight its role in designing kinase inhibitors, a hot topic in oncology research, where precision therapeutics are in high demand. This aligns with the growing trend of personalized medicine and AI-driven drug design, which dominate current scientific discourse.

From a synthetic perspective, CAS No. 2680722-69-2 is often discussed in forums exploring green chemistry and sustainable synthesis. Its moderate solubility in organic solvents and stability under physiological conditions make it a candidate for flow chemistry applications, a technique gaining traction for reducing waste and improving efficiency. Laboratories are also investigating its compatibility with microwave-assisted synthesis, another trending methodology that accelerates reaction times.

Beyond pharmaceuticals, 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid has potential in material science. Its aromatic core and functional groups enable its use in designing metal-organic frameworks (MOFs) and polymeric materials with tailored properties. This intersects with the surge in interest around smart materials for environmental remediation and energy storage—topics frequently searched in academic and industrial circles.

Quality control and analytical characterization of CAS No. 2680722-69-2 are critical for reproducibility. Advanced techniques like HPLC-MS and NMR spectroscopy are routinely employed to verify its purity, a concern often raised in online discussions about research-grade chemicals. Suppliers emphasizing batch-to-batch consistency and certificates of analysis (CoA) tend to rank higher in search engine results, reflecting user priorities.

In summary, 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid represents a multifaceted compound bridging gaps between drug development, sustainable chemistry, and advanced materials. Its relevance to contemporary research themes—such as cancer therapeutics, green synthesis, and nanotechnology—ensures its continued prominence in scientific literature and patent filings. As interdisciplinary collaborations grow, so too will the innovative applications of this promising molecule.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd